8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
The compound 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS: 1643364-41-3) is a dimeric xanthine derivative with a molecular formula of C54H62N16O4 and a molecular weight of 999.20 g/mol . It features dual 3R-aminopiperidinyl moieties, but-2-yn-1-yl substituents, and quinazolinylmethyl linkers, forming a structurally complex inhibitor. This compound is part of a broader class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which are pivotal in the treatment of type 2 diabetes due to their ability to prolong the activity of glucagon-like peptide-1 (GLP-1) .
Properties
CAS No. |
1643364-41-3 |
|---|---|
Molecular Formula |
C54H62N16O4 |
Molecular Weight |
999.2 |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound 8-[(3R)-3-aminopiperidin-1-yl]-1-{[4-(2-{[2-({8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}methyl)quinazolin-4-yl]methyl}pentyl)quinazolin-2-yl]methyl}-7-(but-2-yn-1-yl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule with potential therapeutic applications. Its biological activity has been investigated in various contexts, particularly in relation to its effects on metabolic diseases and cancer.
The molecular formula of the compound is with a molecular weight of approximately 472.5 g/mol. The structure includes multiple functional groups that contribute to its biological activity.
Research indicates that this compound acts primarily as an inhibitor of certain enzymes involved in metabolic pathways. Specifically, it has shown promise as a glutaminase inhibitor , which can affect cancer cell metabolism by disrupting their ability to utilize glutamine for growth and proliferation. This mechanism has been linked to the inhibition of the growth of triple-negative breast cancer cells (MDA-MB-231) in vitro .
Biological Activity
The biological activity of the compound can be summarized as follows:
Case Studies
Several studies have explored the efficacy of this compound:
- Inhibition of Cancer Cell Growth : A study published in PMC demonstrated that derivatives of this compound effectively inhibited the growth of MDA-MB-231 cells via glutaminase inhibition. The results indicated a significant reduction in cell viability at varying concentrations .
- Metabolic Disease Models : Research has suggested that compounds similar to this one may play a role in regulating glucose metabolism and improving insulin sensitivity in diabetic models .
Scientific Research Applications
Diabetes Management
Linagliptin, the active pharmaceutical ingredient closely related to this compound, is primarily used for the treatment of type 2 diabetes. It functions as a DPP-IV inhibitor, enhancing incretin levels which in turn increase insulin secretion and decrease glucagon levels in a glucose-dependent manner. The compound's analogs may exhibit similar mechanisms and could be developed for diabetes therapy.
Potential Anti-Cancer Activity
Research indicates that compounds with similar structural features to this molecule may possess anticancer properties. The quinazoline derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines. Studies are ongoing to evaluate the efficacy of this compound against specific cancer types.
Neurological Disorders
Given the presence of the aminopiperidine group, there is potential for applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems.
Synthesis and Derivatives
The synthesis of this compound involves several steps that can include condensation reactions between various precursors. The methods used for synthesizing Linagliptin have been adapted to explore derivatives that may enhance efficacy or reduce side effects.
Case Study 1: Linagliptin Efficacy
A clinical study demonstrated that Linagliptin significantly improved glycemic control in patients with type 2 diabetes compared to placebo. The study highlighted the drug's safety profile and minimal side effects.
Case Study 2: Anticancer Properties
In vitro studies on quinazoline derivatives showed promising results against breast cancer cell lines. These compounds induced cell cycle arrest and apoptosis through specific signaling pathways.
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound contains multiple reactive sites:
-
Purine-2,6-dione core : Lactam carbonyl groups (C=O) at positions 2 and 6, susceptible to nucleophilic attack.
-
(3R)-3-aminopiperidin-1-yl group : A tertiary amine with stereochemical specificity, enabling hydrogen bonding and potential amide formation.
-
But-2-ynyl group : Terminal alkyne, reactive toward cycloaddition (e.g., Sonogashira coupling) or oxidation.
-
Quinazolin-2-ylmethyl moieties : Aromatic heterocycles linked via methylene groups, which may undergo electrophilic substitution under specific conditions .
Hydrolysis of Lactam Rings
The purine-2,6-dione core can undergo hydrolysis under acidic or basic conditions, leading to ring-opening products. For example:
-
Reaction : Nucleophilic attack on carbonyl carbons by water or hydroxide ions.
-
Conditions : Aqueous HCl (acidic) or NaOH (basic).
-
Product : Dihydroxy purine derivatives or ring-opened intermediates .
Alkylation of Quinazolin-2-ylmethyl Groups
The methylene groups linking quinazolin-2-yl moieties to the purine core may participate in alkylation reactions:
-
Reagents : Alkyl halides (e.g., CH₃I), bases (e.g., K₂CO₃).
Oxidation of the But-2-ynyl Group
The terminal alkyne can oxidize to ketones or carboxylic acids:
Dimerization via Coupling Reactions
The compound may dimerize through cross-linking of reactive groups:
-
Mechanism : Coupling of terminal amines or quinazolin-2-ylmethyl groups using agents like DCC (dicyclohexylcarbodiimide).
-
Product : Cross-linked dimers, as observed in Linagliptin methyldimer analogs .
pH-Dependent Stability
-
Acidic conditions : Accelerated hydrolysis of lactam rings.
-
Basic conditions : Potential deprotonation of aminopiperidinyl groups, influencing solubility and reactivity .
Thermal Stability
The compound’s stability under elevated temperatures depends on the robustness of the purine core and substituents. The but-2-ynyl group may undergo thermal decomposition or polymerization .
Biodegradation
In biological systems, the tertiary amine (piperidinyl) and carbonyl groups may participate in enzymatic reactions, such as amidase-catalyzed hydrolysis .
Purine Core Formation
The synthesis likely begins with the construction of the purine-2,6-dione skeleton, followed by:
-
Alkylation : Introduction of the but-2-ynyl group at position 7.
-
Coupling : Attachment of the quinazolin-2-ylmethyl moieties via methylene linkers.
-
Stereochemical control : Ensuring the (3R)-configuration of the aminopiperidinyl group .
Dimerization
As seen in Linagliptin methyldimer (C₅₀H₅₆N₁₆O), dimerization may occur through methylation or cross-coupling, forming a larger molecular entity with reduced renal excretion .
Table 1: Key Reactions and Conditions
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Hydrolysis of lactam rings | Aqueous HCl or NaOH | Dihydroxy purine derivatives |
| Alkylation of quinazolin-2-yl | CH₃I, K₂CO₃ | Substituted quinazolin-2-ylmethyl |
| Oxidation of but-2-ynyl | KMnO₄ (acidic), O₃ | Ketone/carboxylic acid |
| Dimerization | DCC, methylation agents | Cross-linked dimers |
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Preclinical Data
Challenges in Development
In contrast, BI 1356’s simpler structure facilitated its progression to Phase IIb trials .
Preparation Methods
Synthesis of the Purine Core with Dual Aminopiperidine Substituents
The initial step involves preparing the 8-[(3R)-3-aminopiperidin-1-yl]-7-(but-2-yn-1-yl)-3-methylpurine-2,6-dione intermediate, as outlined in the patent:
Reaction Conditions
This step leverages nucleophilic aromatic substitution (SNAr) to replace the bromine atom with the aminopiperidine group. The use of potassium iodide as a catalyst enhances reaction rates by facilitating halide exchange.
Final Assembly and Deprotection
After introducing all substituents, global deprotection (if protected) and purification are performed. The patent describes tartrate salt formation to isolate the product, followed by alkaline hydrolysis to recover the free base:
Purification Steps
-
Acid-Base Extraction : Washing with acetic acid and sodium hydroxide to remove impurities.
-
Solvent Partitioning : Using methylene chloride for extraction.
-
Crystallization : Recrystallization from methanol/denatured alcohol mixtures.
Optimization of Reaction Parameters
Solvent and Catalyst Screening
The patent emphasizes solvent selection for improving yield and purity:
| Solvent System | Role | Outcome |
|---|---|---|
| N-Butyl acetate | Reaction medium | Enhances SNAr reactivity |
| Methanol/DNS | Crystallization | Improves salt purity |
| Toluene | Washing | Removes hydrophobic impurities |
Catalysts like potassium iodide reduce reaction times from >24 hours to 4–8 hours.
Temperature and Time Dependence
Elevated temperatures (85–125°C) are critical for achieving acceptable conversion rates in the condensation step. Prolonged heating (>8 hours) risks decomposition, necessitating precise control.
Challenges and Alternative Approaches
Steric and Electronic Effects
The pentyl-linked quinazolinylmethyl groups introduce steric bulk, potentially slowing alkylation. Solutions include:
-
Microwave-assisted synthesis to accelerate reaction kinetics.
-
Ultrasonication to improve mixing in viscous solvents.
Q & A
Q. What are the key structural features of this compound, and how do they influence its physicochemical properties?
The compound contains a piperidinyl-aminopurine core, quinazoline moieties, and but-2-ynyl substituents. The (3R)-3-aminopiperidine group enhances solubility and hydrogen-bonding potential, while the quinazoline rings contribute to π-π stacking interactions. The but-2-ynyl groups introduce steric bulk and influence lipophilicity. Techniques like NMR (to confirm stereochemistry) and X-ray crystallography (to resolve polymorphism) are critical for structural validation .
Q. What synthetic strategies are recommended for constructing the complex heterocyclic framework?
Multi-step synthesis involves:
- Coupling reactions : Amide or alkylation steps to link piperidine, purine, and quinazoline units (e.g., benzyl chloride-mediated alkylation under reflux, as in ).
- Purification : Use of column chromatography or recrystallization to isolate intermediates.
- Monitoring : TLC or HPLC to track reaction progress, especially for stereospecific steps .
Q. How can researchers ensure the accuracy of analytical methods for purity assessment?
A Quality by Design (QbD) approach is recommended:
- Define critical quality attributes (CQAs) like polymorphic purity (e.g., distinguishing between Form I and Form II via DSC).
- Optimize HPLC conditions (e.g., mobile phase pH, column type) using design of experiments (DoE) to resolve degradation products .
Advanced Research Questions
Q. How can polymorphic forms of this compound be systematically evaluated for stability and bioavailability?
- Screening : Use solvent-mediated crystallization under varied conditions (temperature, solvent polarity) to generate polymorphs.
- Characterization : Pair PXRD with thermal analysis (DSC/TGA) to identify metastable forms.
- Bioavailability studies : Compare dissolution rates of polymorphs in biorelevant media (e.g., simulated intestinal fluid) .
Q. What computational tools are effective in optimizing reaction yields for large-scale synthesis?
- Bayesian optimization : Models reaction parameters (e.g., temperature, catalyst loading) to predict optimal conditions with minimal experiments.
- Machine learning : Trains on historical data to identify trends in coupling efficiency or side-reaction suppression.
- Molecular dynamics : Simulates solvent effects on transition states to guide solvent selection .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of substituents in biological activity?
- Docking studies : Map interactions between substituents (e.g., quinazoline methyl groups) and target receptors (e.g., adenosine receptors).
- Analog synthesis : Replace but-2-ynyl with alternative alkynyl groups to assess steric/electronic effects.
- Data analysis : Use multivariate regression to correlate substituent properties (logP, polar surface area) with activity metrics .
Q. What strategies resolve contradictions in solubility data reported across studies?
- Comparative analysis : Replicate experimental conditions (pH, ionic strength) from conflicting studies.
- Advanced analytics : Employ equilibrium solubility measurements with in-situ UV monitoring to avoid metastable polymorph interference.
- Machine learning : Train models to predict solubility based on crystal lattice energy and solvent parameters .
Q. How can automated high-throughput screening (HTS) accelerate the identification of optimal catalytic systems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
